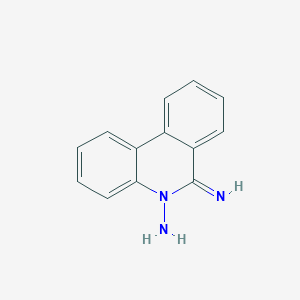

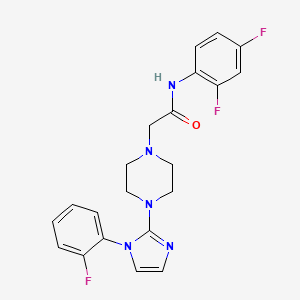

![molecular formula C17H16N2O4S2 B2718540 benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate CAS No. 391228-55-0](/img/structure/B2718540.png)

benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate, also known as BTMDSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis in Drug Discovery

Benzo[d]thiazole derivatives are crucial in synthetic and medicinal chemistry, serving as building blocks in drug discovery. Their structural diversity allows for extensive exploration of chemical space around molecular targets. For instance, hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives exhibit varied bioactivities, highlighting the compound's versatility in designing new therapeutic agents (Durcik et al., 2020).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the query compound, have been shown to significantly inhibit corrosion in metals. This application is vital in extending the lifespan of materials in harsh chemical environments, such as carbon steel in hydrochloric acid solutions (Hu et al., 2016).

Anticancer Activity and DNA Interaction

Mixed-ligand copper(II)-sulfonamide complexes, incorporating benzo[d]thiazol-2-yl derivatives, have shown promising DNA binding, cleavage, and anticancer activities. This suggests their potential in developing novel cancer therapies by targeting DNA or inducing apoptosis in tumor cells (González-Álvarez et al., 2013).

Security Ink Development

The novel V-shaped molecule, a derivative of benzo[d]thiazol-2-yl, exhibits unique properties suitable for security ink applications. Its morphology-dependent fluorochromism can be triggered by mechanical force or pH changes, providing a basis for anti-counterfeiting measures (Lu & Xia, 2016).

Fluorescent Chemosensors

Benzo[d]thiazole derivatives have been utilized as fluorescent chemosensors for detecting metal ions, such as Fe3+. These compounds exhibit significant changes in fluorescence upon binding to specific ions, highlighting their application in environmental monitoring and biochemical assays (Khan, 2020).

Wirkmechanismus

Target of Action

The primary targets of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate tuberculosis , suggesting that this compound may also target the same organism.

Mode of Action

The exact mode of action of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to inhibit cox-1 and cox-2 enzymes , which are involved in the inflammatory response. This suggests that this compound may also interact with these targets, leading to anti-inflammatory effects.

Biochemical Pathways

The biochemical pathways affected by benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Given the reported anti-inflammatory activity of benzothiazole derivatives , it can be inferred that this compound may affect pathways related to inflammation.

Result of Action

The molecular and cellular effects of benzo[d]thiazol-2-ylmethyl 4-(N,N-dimethylsulfamoyl)benzoate Benzothiazole derivatives have been reported to show inhibition of albumin denaturation , suggesting that this compound may have similar effects.

Eigenschaften

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O4S2/c1-19(2)25(21,22)13-9-7-12(8-10-13)17(20)23-11-16-18-14-5-3-4-6-15(14)24-16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAMGTLKKRSTKSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)OCC2=NC3=CC=CC=C3S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzothiazol-2-ylmethyl 4-(dimethylsulfamoyl)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

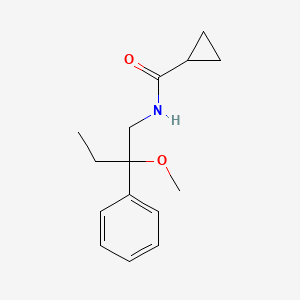

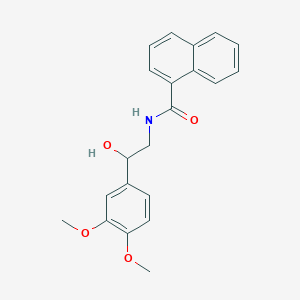

![N-[2-Hydroxy-2-(3-methoxypyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2718458.png)

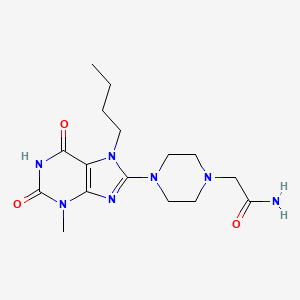

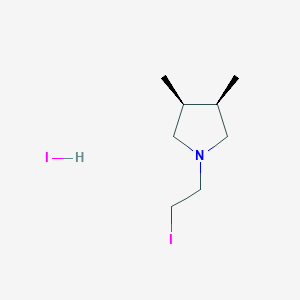

![N-benzyl-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2718461.png)

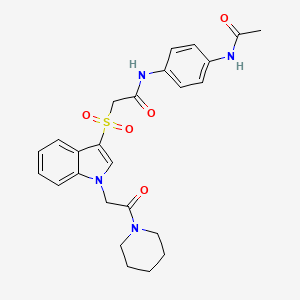

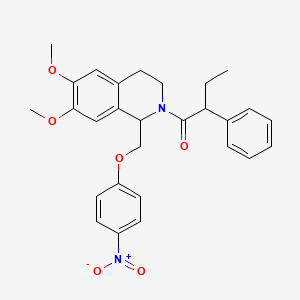

![3-{3-[(2-Chlorophenyl)methoxy]-4-methoxyphenyl}-2-cyanoprop-2-enamide](/img/structure/B2718463.png)

![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2718466.png)

![2-[2-(4-Methylphenoxy)phenyl]acetic acid](/img/structure/B2718469.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2,4-dimethylphenyl)-2-pyrrolidinone](/img/structure/B2718477.png)